6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester is a fluorinated heterocyclic compound. It is an ethyl ester derivative of quinoline-3-carboxylic acid, featuring both electron-withdrawing chloro and trifluoromethyl groups. This compound is used as a building block in various chemical syntheses, particularly in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester typically involves the reaction of 6-chloro-7-trifluoromethylquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Coupling: Biaryl quinoline derivatives.
Scientific Research Applications
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of antimicrobial agents and other pharmaceuticals.
Materials Science: Employed in the development of dye-sensitized solar cells (DSSCs) and other electronic materials.
Biological Research: Studied for its ability to enhance cell penetration when attached to cell-penetrating peptides.
Mechanism of Action
The mechanism of action of 6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester involves its interaction with cellular components. The trifluoromethyl group can bind with protons, leading to an increase in pH and destabilization of cell membranes. This property is particularly useful in enhancing the cell penetration ability of peptides .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester
- 6-Fluoro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester
- 6-Chloro-7-difluoromethylquinoline-3-carboxylic acid ethyl ester
Uniqueness
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester is unique due to its specific combination of chloro and trifluoromethyl groups, which confer distinct electronic properties. These properties enhance its reactivity and make it a valuable building block in various chemical syntheses .
Properties
Molecular Formula |
C13H9ClF3NO2 |
---|---|
Molecular Weight |
303.66 g/mol |
IUPAC Name |
ethyl 6-chloro-7-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)8-3-7-4-10(14)9(13(15,16)17)5-11(7)18-6-8/h3-6H,2H2,1H3 |
InChI Key |
BNDIPXOWCWBABU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C(=CC2=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.